2,5-dichloro-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylthiophene-3-sulfonamide
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Overview
Description
2,5-dichloro-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylthiophene-3-sulfonamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylthiophene-3-sulfonamide typically involves multiple steps. One common synthetic route starts with the chlorination of thiophene to obtain 2,5-dichlorothiophene. This intermediate is then subjected to sulfonation using chlorosulfonic acid to yield 2,5-dichlorothiophene-3-sulfonyl chloride. The sulfonyl chloride is then reacted with N-methylamine to form the sulfonamide. Finally, the hydroxyoxan-4-ylmethyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylthiophene-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chlorines on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-dichloro-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylthiophene-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylthiophene-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the thiophene ring can interact with hydrophobic pockets in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,5-dichlorothiophene: A precursor in the synthesis of the target compound.
Thiophene-3-sulfonamide: Lacks the chlorines and hydroxyoxan-4-ylmethyl group.
N-methylthiophene-3-sulfonamide: Lacks the chlorines and hydroxyoxan-4-ylmethyl group.
Uniqueness
2,5-dichloro-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylthiophene-3-sulfonamide is unique due to the presence of both the chlorines on the thiophene ring and the hydroxyoxan-4-ylmethyl group. These structural features contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
2,5-dichloro-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylthiophene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO4S2/c1-14(7-11(15)2-4-18-5-3-11)20(16,17)8-6-9(12)19-10(8)13/h6,15H,2-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KONXSLXKGGKBLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1(CCOCC1)O)S(=O)(=O)C2=C(SC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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